

Molecular structure of (2-Phenoxy-phenyl)-hydrazine hydrochloride

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Compound of Interest

Compound Name: (2-Phenoxy-phenyl)-hydrazine hydrochloride

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An In-depth Technical Guide on the Molecular Structure of **(2-Phenoxy-phenyl)-hydrazine Hydrochloride**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of **(2-phenoxy-phenyl)-hydrazine hydrochloride**, a key chemical intermediate. Our focus is on the precise elucidation of its molecular structure through modern analytical techniques, the rationale behind these experimental choices, and its practical application in synthetic chemistry.

Compound Overview and Significance

(2-Phenoxy-phenyl)-hydrazine hydrochloride, with CAS Number 2620-83-9, is a salt of the hydrazine derivative bearing a phenoxy substituent ortho to the hydrazine group. Its chemical formula is $C_{12}H_{13}ClN_2O$, and it has a molecular weight of approximately 236.70 g/mol. This compound is not typically an active pharmaceutical ingredient itself but serves as a critical precursor, most notably in the synthesis of heterocyclic compounds like indoles via the Fischer indole synthesis. Its strategic importance lies in the pre-installed phenoxy group, which can be a key pharmacophore or a directing group in subsequent synthetic transformations. Understanding its precise three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing efficient synthetic routes for complex target molecules.

Elucidation of the Molecular Structure

The definitive structure of **(2-phenoxy-phenyl)-hydrazine hydrochloride** is established through a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of proof.

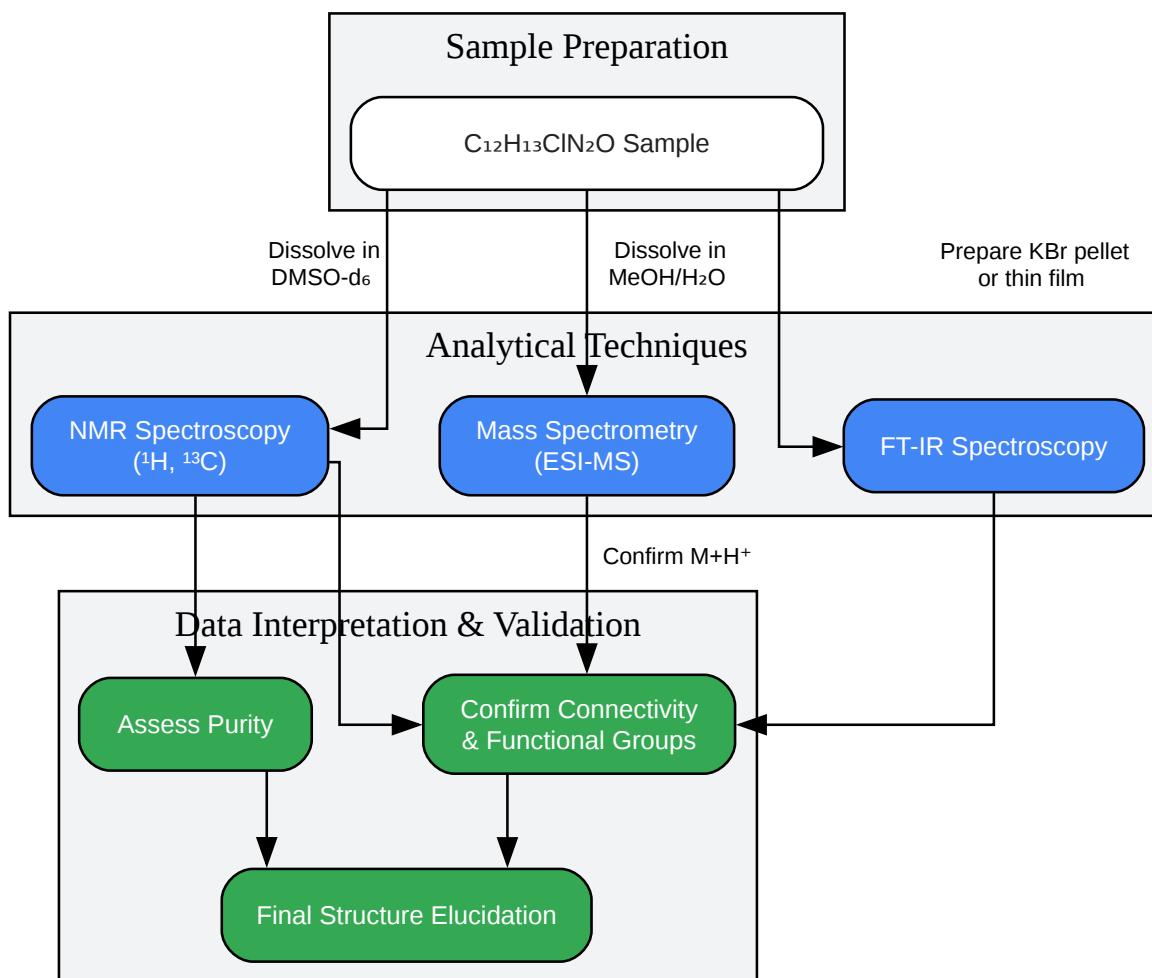
Core Chemical Structure

The molecule consists of a central phenyl ring substituted with a hydrazine hydrochloride group ($-\text{NHNH}_3^+\text{Cl}^-$) and an adjacent phenoxy group ($-\text{O-Ph}$). The ortho-relationship between these two bulky substituents imposes significant steric and electronic effects that dictate the molecule's preferred conformation and reactivity.

Spectroscopic Verification

While a public, peer-reviewed, fully assigned spectrum for this specific salt is not readily available, the expected spectroscopic features can be expertly predicted based on its constituent functional groups. The following represents a standard workflow for structural confirmation.

Workflow for Spectroscopic Analysis

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Caption: Workflow for the structural elucidation of **(2-phenoxy-phenyl)-hydrazine hydrochloride**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for determining the connectivity of a molecule in solution.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. Due to the electron-withdrawing nature of the phenoxy and hydrazine groups, these protons would appear in the downfield region (typically 6.8-7.8 ppm). The N-H protons of the hydrazine hydrochloride salt would likely appear as broad signals further downfield, and their integration would correspond to three protons.

- ^{13}C NMR: The carbon NMR would display 12 distinct signals in the aromatic region (approx. 110-160 ppm), confirming the presence of 12 unique carbon atoms in the structure, assuming no accidental signal overlap.

B. Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass of the parent cation.

- Expected Observation: The analysis would be performed in positive ion mode. The expected primary ion would be the protonated free base, $[(\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}) + \text{H}]^+$, with a mass-to-charge ratio (m/z) of approximately 201.10. The detection of this ion confirms the molecular weight of the organic portion of the salt.

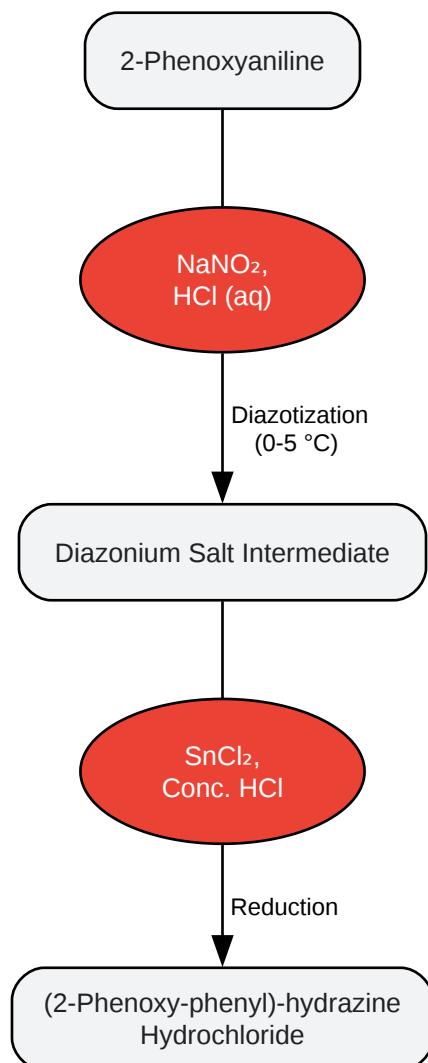
C. Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the functional groups present.

- Key Expected Bands:
 - N-H Stretching: Strong, broad absorptions in the 2500-3200 cm^{-1} range, characteristic of an amine salt ($\text{R}-\text{NH}_3^+$).
 - C-O-C Stretching: A strong, sharp band around 1200-1250 cm^{-1} corresponding to the aryl ether linkage.
 - C=C Stretching: Multiple sharp peaks in the 1400-1600 cm^{-1} region, indicative of the aromatic rings.

Synthesis and Mechanism

The synthesis of **(2-phenoxy-phenyl)-hydrazine hydrochloride** is a multi-step process that requires careful control of reaction conditions. A common pathway involves the diazotization of 2-phenoxyaniline followed by reduction.

Synthetic Pathway Overview



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Caption: Synthetic pathway from 2-phenoxyaniline to the target hydrazine salt.

Detailed Experimental Protocol

Objective: To synthesize **(2-phenoxy-phenyl)-hydrazine hydrochloride** from 2-phenoxyaniline.

Materials:

- 2-Phenoxyaniline
- Sodium Nitrite (NaNO₂)

- Concentrated Hydrochloric Acid (HCl)
- Stannous Chloride (SnCl₂)
- Deionized Water
- Ice

Procedure:

- **Diazotization:** a. Dissolve 2-phenoxyaniline in a solution of concentrated HCl and water, then cool the mixture to 0-5 °C in an ice bath with vigorous stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. c. The formation of the diazonium salt intermediate is typically indicated by a color change. Stir for an additional 30 minutes at this temperature. d. **Causality:** This low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.
- **Reduction:** a. In a separate flask, prepare a solution of stannous chloride in concentrated HCl. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution. The addition should be controlled to manage the exothermic reaction. c. **Causality:** Stannous chloride is a classic and effective reducing agent for converting diazonium salts to the corresponding hydrazines. The acidic environment is necessary for the reaction to proceed and to form the hydrochloride salt of the product.
- **Isolation and Purification:** a. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. b. The resulting precipitate, **(2-phenoxy-phenyl)-hydrazine hydrochloride**, is collected by vacuum filtration. c. The crude product is washed with a small amount of cold water or another suitable solvent to remove residual acids and salts. d. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Applications in Drug Development

The primary utility of this compound is as a synthon for building more complex molecular architectures.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	2620-83-9	
Molecular Formula	C ₁₂ H ₁₃ ClN ₂ O	
Molecular Weight	236.70 g/mol	
Appearance	White to off-white crystalline powder	

Fischer Indole Synthesis

This is the most prominent application. The hydrazine reacts with a ketone or aldehyde under acidic conditions to form a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to form a substituted indole. The phenoxy group at the 2-position of the hydrazine ultimately becomes a substituent at the 7-position of the resulting indole ring, yielding 7-phenoxyindoles. These scaffolds are present in various biologically active molecules.

Safety and Handling

(2-Phenoxy-phenyl)-hydrazine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- PubChem Compound Summary for CID 2777180, (2-Phenoxyphenyl)hydrazine hydrochloride.

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